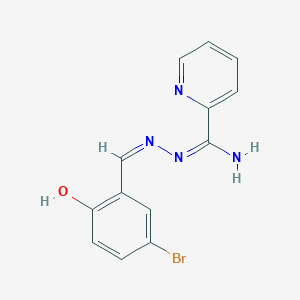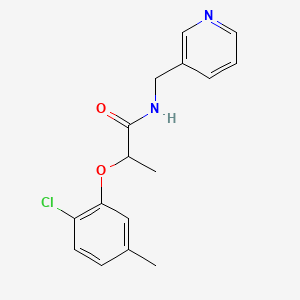
2-(2-chloro-5-methylphenoxy)-N-(3-pyridinylmethyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-chloro-5-methylphenoxy)-N-(3-pyridinylmethyl)propanamide, also known as CGP 12177, is a selective beta-adrenoceptor antagonist that has been widely used in scientific research. This compound has been shown to have a variety of effects on the biochemical and physiological functions of the body, making it a valuable tool for investigating the mechanisms of action of beta-adrenoceptor antagonists.
Mécanisme D'action
2-(2-chloro-5-methylphenoxy)-N-(3-pyridinylmethyl)propanamide 12177 acts as a selective beta-adrenoceptor antagonist, meaning that it blocks the action of beta-adrenoceptors in the body. Beta-adrenoceptors are a type of G protein-coupled receptor that are activated by the neurotransmitters epinephrine and norepinephrine. These receptors are found throughout the body and play a role in a variety of physiological processes, including the regulation of heart rate, blood pressure, and metabolism.
Biochemical and Physiological Effects:
2-(2-chloro-5-methylphenoxy)-N-(3-pyridinylmethyl)propanamide 12177 has been shown to have a variety of biochemical and physiological effects, including the inhibition of beta-adrenoceptor signaling, the reduction of heart rate and blood pressure, and the modulation of glucose metabolism. This compound has also been shown to have effects on the immune system, with studies suggesting that it may have anti-inflammatory properties.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-(2-chloro-5-methylphenoxy)-N-(3-pyridinylmethyl)propanamide 12177 in lab experiments include its selectivity for beta-adrenoceptor antagonism, its well-established pharmacological profile, and the availability of a variety of research tools and assays for studying its effects. However, there are also limitations to using this compound, including its potential for off-target effects, its limited solubility in aqueous solutions, and the need for careful dosing and monitoring in animal studies.
Orientations Futures
There are many potential future directions for research on 2-(2-chloro-5-methylphenoxy)-N-(3-pyridinylmethyl)propanamide 12177, including studies on its effects in different physiological contexts, investigations into its potential as a therapeutic agent for various diseases, and the development of new compounds targeting the beta-adrenoceptor system. Additionally, there is a need for further research into the mechanisms of action of beta-adrenoceptor antagonists and their effects on various physiological processes.
Méthodes De Synthèse
The synthesis of 2-(2-chloro-5-methylphenoxy)-N-(3-pyridinylmethyl)propanamide 12177 involves the reaction of 2-chloro-5-methylphenol with 3-pyridinemethanol in the presence of a base to form the intermediate 2-(2-chloro-5-methylphenoxy)ethylpyridine. This intermediate is then reacted with 2-bromo-N-(propan-2-yl)propanamide in the presence of a base to form the final product, 2-(2-chloro-5-methylphenoxy)-N-(3-pyridinylmethyl)propanamide.
Applications De Recherche Scientifique
2-(2-chloro-5-methylphenoxy)-N-(3-pyridinylmethyl)propanamide 12177 has been used in a variety of scientific research applications, including studies on the mechanisms of action of beta-adrenoceptor antagonists, the effects of beta-adrenoceptor blockade on cardiovascular function, and the role of beta-adrenoceptor signaling in various physiological processes. This compound has also been used in studies on the pharmacology of beta-adrenoceptor antagonists and the development of new drugs targeting the beta-adrenoceptor system.
Propriétés
IUPAC Name |
2-(2-chloro-5-methylphenoxy)-N-(pyridin-3-ylmethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O2/c1-11-5-6-14(17)15(8-11)21-12(2)16(20)19-10-13-4-3-7-18-9-13/h3-9,12H,10H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XABLDLMGCAGPJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)OC(C)C(=O)NCC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-1-methyl-1H-indole-5-carboxamide](/img/structure/B6071509.png)
![{3-(3-methoxybenzyl)-1-[4-(methylthio)benzyl]-3-piperidinyl}methanol](/img/structure/B6071514.png)

![N-[4-(anilinocarbonyl)phenyl]-5-bromo-2-chlorobenzamide](/img/structure/B6071538.png)

![methyl 3-(5-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)propanoate](/img/structure/B6071552.png)
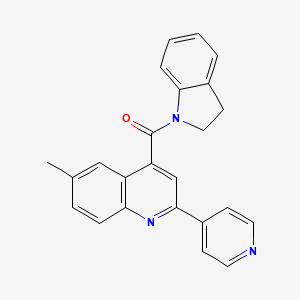
![N-[4-(benzyloxy)-3-methoxybenzyl]-1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethanamine](/img/structure/B6071558.png)
![N-[(1-cyclohexyl-3-piperidinyl)methyl]-N-(3-pyridinylmethyl)-4H-thieno[3,2-b]pyrrole-5-carboxamide](/img/structure/B6071563.png)
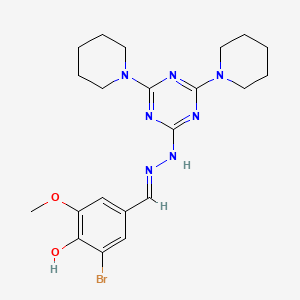
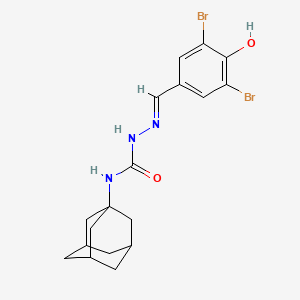
![4-[4-(1-amino-1-methylethyl)-1H-1,2,3-triazol-1-yl]-N-(3-methoxyphenyl)-1-piperidinecarboxamide](/img/structure/B6071585.png)
![2-({5-[2-(difluoromethoxy)phenyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)-N-(2,4,5-trichlorophenyl)acetamide](/img/structure/B6071596.png)
